molecular formula C7H6BrF2NO B11724372 2-Bromo-6-(difluoromethoxy)aniline

2-Bromo-6-(difluoromethoxy)aniline

Cat. No.: B11724372
M. Wt: 238.03 g/mol
InChI Key: JMJVERXHOZNPSM-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H6BrF2NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethoxy)aniline can be achieved through several methods. One common approach involves the bromination of 2-(difluoromethoxy)aniline. This reaction typically requires the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

For industrial production, the process may involve more efficient and scalable methods. One such method includes the use of sulfuric acid and hydrogen bromide in a controlled environment to achieve the desired bromination. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the difluoromethoxy and aniline moieties intact .

Scientific Research Applications

2-Bromo-6-(difluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethoxy)aniline depends on its specific application. In chemical reactions, the bromine and difluoromethoxy groups influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used. For example, in pharmaceutical research, the compound may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(difluoromethoxy)aniline is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

2-bromo-6-(difluoromethoxy)aniline

InChI

InChI=1S/C7H6BrF2NO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H,11H2

InChI Key

JMJVERXHOZNPSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)OC(F)F

Origin of Product

United States

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